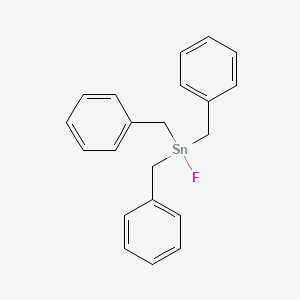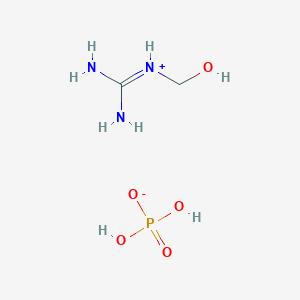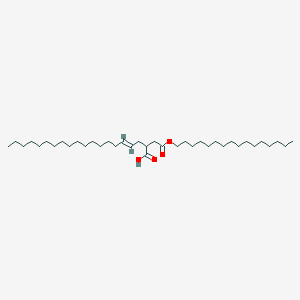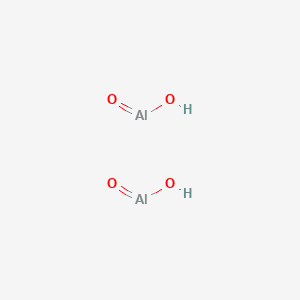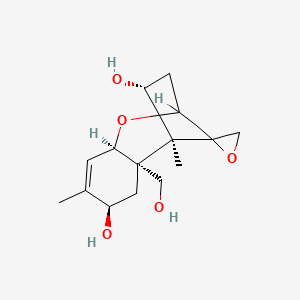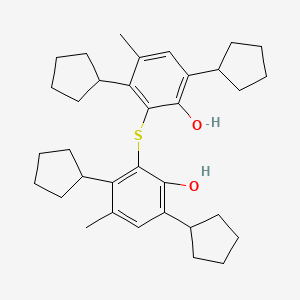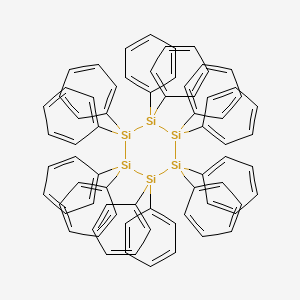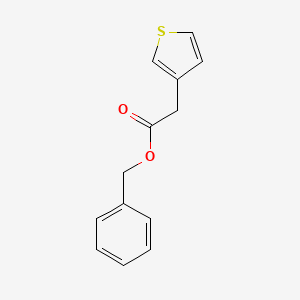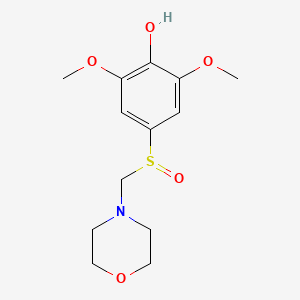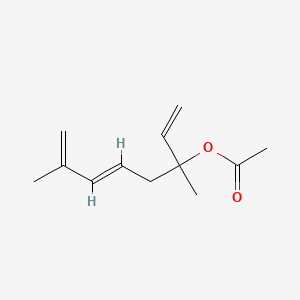
3,7-Dimethylocta-1,5,7-trien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-1,5,7-trien-3-yl acetate is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is a colorless liquid with a unique fragrance, often used in the fragrance and flavor industry . The compound is also known by its systematic name, 1,5,7-Octatrien-3-ol, 3,7-dimethyl-, 3-acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,5,7-trien-3-yl acetate typically involves the esterification of 3,7-dimethylocta-1,5,7-trien-3-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-1,5,7-trien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
3,7-Dimethylocta-1,5,7-trien-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industry to impart fruity and floral notes to products.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-1,5,7-trien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the olfactory system, triggering a sensory response that results in the perception of its fragrance . Additionally, its potential biological activities may involve interactions with cellular enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-3,7-Dimethylocta-1,5,7-trien-3-ol: This compound is structurally similar but lacks the acetate group, resulting in different chemical properties and applications.
(E)-3,7-Dimethylocta-1,3,6-triene: Another related compound with a different arrangement of double bonds, leading to variations in reactivity and uses.
Uniqueness
3,7-Dimethylocta-1,5,7-trien-3-yl acetate is unique due to its specific structural features, which confer distinct chemical and sensory properties. Its acetate group makes it more reactive in certain chemical reactions and enhances its utility in the fragrance industry .
Properties
CAS No. |
84788-04-5 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(5E)-3,7-dimethylocta-1,5,7-trien-3-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6-8H,1-2,9H2,3-5H3/b8-7+ |
InChI Key |
BTTUBYGGUJLPGO-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=C)/C=C/CC(C)(C=C)OC(=O)C |
Canonical SMILES |
CC(=C)C=CCC(C)(C=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)
